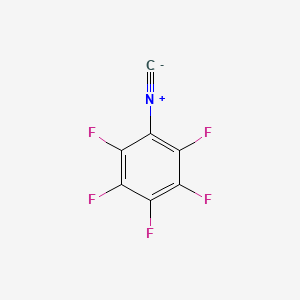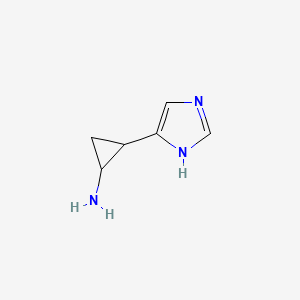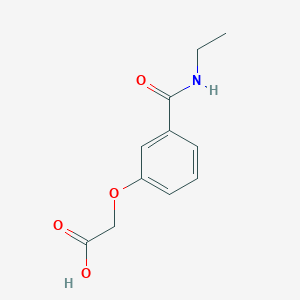
N-(4-tert-butylphenyl)-5-(ethanesulfonyl)-1,3-benzoxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butylphenyl)-5-(ethanesulfonyl)-1,3-benzoxazol-2-amine is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, a tert-butylphenyl group, and an ethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-5-(ethanesulfonyl)-1,3-benzoxazol-2-amine typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with the benzoxazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The ethanesulfonyl group can be introduced through a sulfonylation reaction, where ethanesulfonyl chloride is reacted with the benzoxazole derivative in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-5-(ethanesulfonyl)-1,3-benzoxazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole ring or the tert-butylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used in substitution reactions, often in the presence of a catalyst or under specific conditions (e.g., elevated temperature, acidic or basic medium).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-tert-butylphenyl)-5-(ethanesulfonyl)-1,3-benzoxazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-5-(ethanesulfonyl)-1,3-benzoxazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary and may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butylphenyl)-5-(methylsulfonyl)-1,3-benzoxazol-2-amine: Similar structure but with a methylsulfonyl group instead of an ethanesulfonyl group.
N-(4-tert-butylphenyl)-5-(phenylsulfonyl)-1,3-benzoxazol-2-amine: Similar structure but with a phenylsulfonyl group instead of an ethanesulfonyl group.
N-(4-tert-butylphenyl)-5-(propylsulfonyl)-1,3-benzoxazol-2-amine: Similar structure but with a propylsulfonyl group instead of an ethanesulfonyl group.
Uniqueness
N-(4-tert-butylphenyl)-5-(ethanesulfonyl)-1,3-benzoxazol-2-amine is unique due to the presence of the ethanesulfonyl group, which can impart distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C19H22N2O3S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-5-ethylsulfonyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C19H22N2O3S/c1-5-25(22,23)15-10-11-17-16(12-15)21-18(24-17)20-14-8-6-13(7-9-14)19(2,3)4/h6-12H,5H2,1-4H3,(H,20,21) |
InChI Key |
VMXLFQBJJMJNJY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)NC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


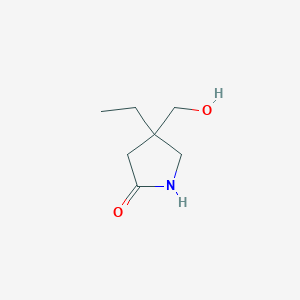
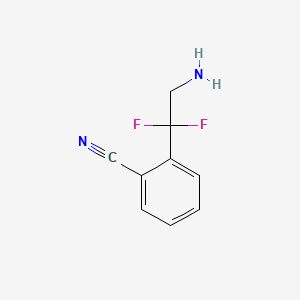
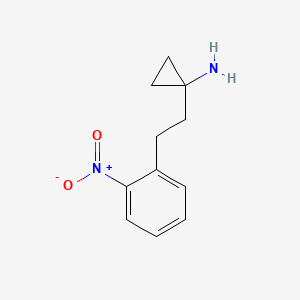
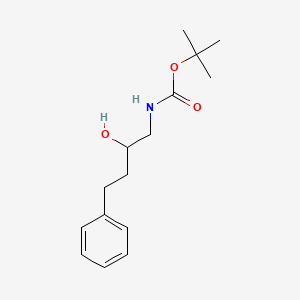
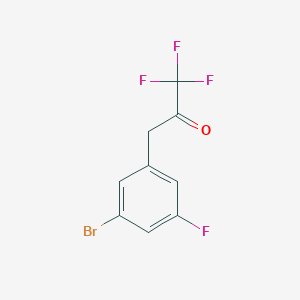
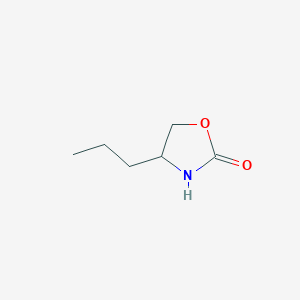
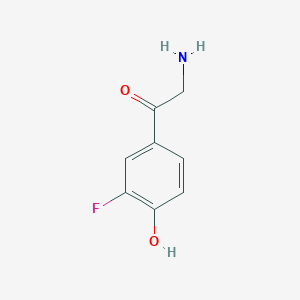
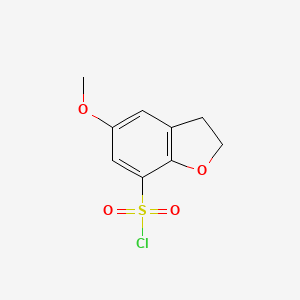
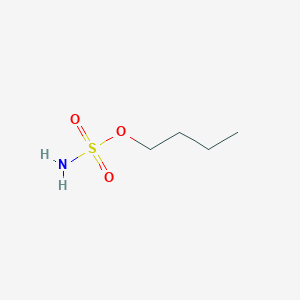
![(2R)-2-[(5-{[(5-chloro-2-methylpyridin-3-yl)amino]methyl}thiophen-2-yl)formamido]-3-cyclopentyl-N-cyclopropylpropanamide](/img/structure/B13586209.png)
![(2Z)-2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)ethanamide](/img/structure/B13586212.png)
